5-Phenyl-1,3-oxazole-4-carbonyl chloride

Medicinal Chemistry Process Chemistry Crystallization

For SAR exploration around the 5-phenyloxazole pharmacophore, this solid acyl chloride (mp 68–74°C) is the irreplaceable intermediate. The 5‑phenyl substitution pattern dictates unique electronic and steric parameters—substituting the 2‑phenyl or 2,5‑dimethyl analog yields a different chemical entity, invalidating biological data. Moisture‑sensitive, shipped under inert atmosphere. Available in 250 mg to 1 g scales. Always specify CAS 337508‑64‑2 to eliminate isomer mix‑ups and ensure reproducible amide/ester couplings.

Molecular Formula C10H6ClNO2
Molecular Weight 207.61 g/mol
CAS No. 337508-64-2
Cat. No. B1305860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-1,3-oxazole-4-carbonyl chloride
CAS337508-64-2
Molecular FormulaC10H6ClNO2
Molecular Weight207.61 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=CO2)C(=O)Cl
InChIInChI=1S/C10H6ClNO2/c11-10(13)8-9(14-6-12-8)7-4-2-1-3-5-7/h1-6H
InChIKeyBYLADISDYODORG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-1,3-oxazole-4-carbonyl chloride (CAS 337508-64-2) Procurement and Differentiation Guide


5-Phenyl-1,3-oxazole-4-carbonyl chloride (CAS 337508-64-2) is a heterocyclic acyl chloride building block featuring an oxazole ring core with a phenyl substituent at the 5-position . This compound is a reactive electrophile, primarily used in organic synthesis for the preparation of amides, esters, and other functionalized derivatives . As a key intermediate for constructing complex heterocyclic frameworks, it finds application in pharmaceutical and agrochemical research, but its utility is highly dependent on its specific substitution pattern and purity profile, which differentiate it from other oxazole-4-carbonyl chlorides [1].

Why Generic Substitution of 5-Phenyl-1,3-oxazole-4-carbonyl chloride is High-Risk for Research Continuity


Direct substitution of 5-Phenyl-1,3-oxazole-4-carbonyl chloride with other oxazole-4-carbonyl chlorides, such as the 2-phenyl isomer (CAS 1204-70-2) or the 2,5-dimethyl analog (CAS 197719-27-0), is scientifically unsound and poses significant risks to research reproducibility. The specific substitution pattern on the oxazole ring dictates its electronic properties, steric environment, and subsequent reactivity . Critically, these close analogs exhibit markedly different physical states and handling properties; for example, while 5-Phenyl-1,3-oxazole-4-carbonyl chloride is a solid at ambient temperature with a melting point of 68-74°C , the 2,5-dimethyl analog is a high-melting solid (mp 217°C) . Such differences directly impact solubility, reaction kinetics, and purification workflows. Furthermore, the biological activity of any resulting derivative is highly sensitive to the core scaffold, meaning a product derived from an incorrect analog would be a different chemical entity with an unknown efficacy and safety profile, jeopardizing the entire study [1].

Quantitative Differentiation of 5-Phenyl-1,3-oxazole-4-carbonyl chloride vs. Closest Analogs


Physical State and Melting Point Differentiation vs. 2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride

The 5-Phenyl-1,3-oxazole-4-carbonyl chloride exists as a solid with a reported melting point of 68°C or 74°C , which is significantly lower than the 2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride analog, which has a melting point of 217°C . This large difference in melting point is a direct consequence of the different substitution patterns and translates to a lower energy requirement for melting and potentially greater solubility in organic solvents at ambient temperatures.

Medicinal Chemistry Process Chemistry Crystallization

Isomeric Reactivity and Scaffold Differentiation: 5-Phenyl vs. 2-Phenyl Isomer

The position of the phenyl substituent on the oxazole core critically impacts the compound's utility. 5-Phenyl-1,3-oxazole-4-carbonyl chloride places the carbonyl chloride group adjacent to the phenyl ring, creating a distinct steric and electronic environment compared to its regioisomer, 2-Phenyl-1,3-oxazole-4-carbonyl chloride (CAS 1204-70-2) . While both are electrophilic acyl chlorides, they are not interchangeable synthons. They will yield structurally different products when reacted with nucleophiles, leading to derivatives with divergent properties [1]. For instance, in medicinal chemistry, the 5-phenyloxazole scaffold has been specifically explored as an inhibitor of tubulin polymerization [2], a biological activity that is contingent on the exact 3D arrangement of the molecule, which cannot be replicated by the 2-phenyl isomer.

Medicinal Chemistry Structure-Activity Relationship Synthetic Chemistry

Purity Profile and Handling Considerations for Sensitive Acylation Chemistry

As an acyl chloride, 5-Phenyl-1,3-oxazole-4-carbonyl chloride is inherently moisture-sensitive and will hydrolyze to the corresponding carboxylic acid upon exposure to water or humid air . Commercially, the compound is typically offered with a purity of 95% or higher [1]. A higher purity specification is directly correlated with a lower content of inactive hydrolyzed acid and other impurities, which is critical for achieving high yields in subsequent reactions, especially in stoichiometry-sensitive applications like peptide coupling [2].

Organic Synthesis Acylation Analytical Chemistry

Optimal Application Scenarios for 5-Phenyl-1,3-oxazole-4-carbonyl chloride in R&D Procurement


Synthesis of 5-Phenyloxazole-Containing Bioactive Molecules and Chemical Probes

This compound is the optimal starting material for the systematic exploration of structure-activity relationships (SAR) around the 5-phenyloxazole pharmacophore. Its reactivity allows for the introduction of the 5-phenyloxazole-4-carbonyl moiety onto diverse amine or alcohol scaffolds. This is particularly relevant for projects targeting kinases, tubulin, or other protein targets where this specific heterocyclic core has demonstrated biological activity [1]. Using the correct 5-phenyl isomer is non-negotiable for generating chemically valid SAR data .

Preparation of Functionalized Heterocyclic Building Blocks

As a versatile acyl chloride, this compound serves as a privileged building block for constructing more complex heterocyclic frameworks, such as amides, esters, and fused ring systems . It is a key intermediate in the synthesis of derivatives for both pharmaceutical and agrochemical discovery programs, where the unique substitution pattern of the oxazole core can impart desirable physicochemical and biological properties to the final compound [2].

Peptide Coupling and Cross-Coupling Reactions

The compound's reactivity as an acyl chloride is particularly useful in peptide coupling and other cross-coupling reactions, where it can efficiently acylate nucleophilic partners under mild conditions [3]. This application is critical for introducing the 5-phenyloxazole motif into larger, more complex molecular architectures, a common strategy in drug discovery and chemical biology.

Method Development and Process Chemistry for Acylation

Given its defined reactivity and moisture sensitivity, this compound is a suitable substrate for developing and optimizing new acylation methodologies or for validating process chemistry workflows. Its solid form at ambient temperature simplifies handling and weighing compared to liquid or low-melting analogs, making it a practical choice for routine laboratory use .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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